6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one
Description
6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is a β-carboline derivative characterized by a pyridoindole scaffold with a fluorine substituent at position 6 and a ketone group at position 1.
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEUTWXTWBFKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroindole with a suitable aldehyde or ketone, followed by cyclization using a Lewis acid catalyst. The reaction conditions often include:
Temperature: Typically between 80-120°C
Solvent: Commonly used solvents include toluene or dichloromethane
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Cyclization Reactions
The core pyridoindole structure is synthesized via acid-catalyzed cyclization . Key precursors include 6-fluoroindole derivatives and aldehyde/ketone components:
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Reaction Conditions :
Example :
Nucleophilic Substitution
The fluorine atom at position 6 participates in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the adjacent carbonyl group:
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Reagents : Amines (e.g., morpholine, benzylamine) or thiols under basic conditions (K₂CO₃, Et₃N) .
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Selectivity : Position 6 is preferred over other sites due to electronic activation .
Example :
Oxidation
The keto group at position 1 undergoes oxidation to form quinone derivatives:
Reduction
The keto group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄:
Coupling Reactions
The indole nitrogen and pyridine ring enable cross-coupling (e.g., Buchwald–Hartwig, Suzuki–Miyaura):
Example :
Comparative Reactivity
Mechanistic Insights
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Cyclization : Proceeds via Pictet–Spengler mechanism, forming the pyridoindole ring through iminium ion intermediates .
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SNAr : Fluorine’s electron-withdrawing effect stabilizes the Meisenheimer complex, accelerating substitution .
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Oxidation : Involves radical intermediates detected via EPR spectroscopy in CrO₃-mediated reactions .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₁H₈FN₂O
- Molecular Weight : 190 Da
- CAS Number : 1152505-24-2
The compound features a fluorine atom at the 6th position of a fused pyridoindole structure, which contributes to its distinctive chemical reactivity and biological profile.
Medicinal Chemistry
6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one has been investigated for its potential as a pharmacophore in drug design. The following applications are particularly noteworthy:
- Anti-Cancer Properties : Studies indicate that this compound can inhibit tumor cell proliferation. Its mechanism may involve enzyme inhibition and modulation of signaling pathways associated with cancer progression .
- Anti-Inflammatory Effects : Research suggests that it may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound effectively inhibits specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell viability in various cancer cell lines.
- Receptor Binding Studies : Another investigation focused on the compound's ability to bind to certain receptors implicated in pain and inflammation. The results showed promising binding affinity compared to existing anti-inflammatory drugs.
Biological Applications
In biological research, this compound serves multiple roles:
- Study of Cellular Pathways : It is utilized in studies examining cellular processes such as apoptosis and cell cycle regulation due to its ability to interact with various molecular targets .
- Drug Development : The unique structure allows it to be a versatile building block for synthesizing novel therapeutic agents aimed at various diseases.
Material Science
Beyond its biological applications, this compound is explored in material science for:
- Organic Electronics : Its electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.
- Building Block for New Materials : The compound can be modified to create new materials with desired electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access
Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
Table 1: Key Structural Features and Properties of Analogues
Key Observations :
- Electron-Withdrawing Groups : The 6-fluoro substituent in the target compound contrasts with the stronger electron-withdrawing nitro group in ’s 8-nitro analogue, which may reduce nucleophilic reactivity but enhance binding to aromatic π-systems .
- Solubility Modifications : Carboxylic acid derivatives () exhibit higher aqueous solubility compared to the ketone-containing parent compound, making them suitable for formulation .
- Synthetic Flexibility : Substituents like pyrrolidinylcarbonyl () or benzamido chains () are introduced to enhance target affinity or pharmacokinetic properties .
Isomeric and Core Structure Variations
Table 2: Comparison with Pyridoindole Isomers and Heterocyclic Analogues
Key Observations :
- Heteroatom Inclusion: Pyrano[3,4-b]indolones () incorporate an oxygen atom, increasing polarity and enabling hydrogen bonding, unlike the all-carbon framework of the target compound .
Biological Activity
6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on various studies.
- IUPAC Name : 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
- CAS Number : 1152505-24-2
- Molecular Formula : C11H10FN
- Molecular Weight : 190.21 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : Induced apoptosis and enhanced caspase-3 activity at concentrations as low as 1 µM.
- HeLa and HCT116 (Cervical and Colorectal Cancer) : Showed marked inhibition of cellular proliferation with IC50 values in the low micromolar range.
The compound's mechanism appears to involve microtubule destabilization and induction of apoptosis through caspase activation .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition studies revealed an IC50 value of approximately 0.78 µM for MAO-B, indicating strong potential for therapeutic applications in neuroprotection .
Structure-Activity Relationship (SAR)
The structure of this compound contributes significantly to its biological activity. The fluorine atom at the 6-position enhances lipophilicity and may improve binding affinity to target enzymes or receptors. SAR studies suggest that modifications at various positions can lead to enhanced selectivity and potency against specific cancer types or neurodegenerative conditions .
Study 1: Antitumor Activity
A study conducted on the effects of this compound on breast cancer cells revealed that treatment with the compound resulted in:
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.
- Apoptosis Induction : Morphological changes consistent with apoptosis were observed under microscopy.
Study 2: MAO-B Inhibition
In a comparative study against known MAO-B inhibitors:
- The compound exhibited superior selectivity indices compared to rasagiline.
- Kinetic analysis indicated a competitive inhibition mode with a value of approximately 94.52 nM.
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
| CAS Number | 1152505-24-2 |
| Molecular Formula | C11H10FN |
| Molecular Weight | 190.21 g/mol |
| IC50 (MAO-B) | ~0.78 µM |
| Apoptosis Induction (MDA-MB-231) | Enhanced caspase activity at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
